Cas no 866349-41-9 (5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline)

5-Benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with benzyl and dimethylphenyl substituents. Its structural complexity and functional group arrangement make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The methoxy group enhances solubility and modulates electronic properties, while the benzyl and dimethylphenyl moieties contribute to steric and electronic diversity, enabling targeted interactions. This compound is suited for applications in drug discovery, serving as a scaffold for kinase inhibitors or other therapeutic agents. Its synthetic versatility allows for further derivatization, facilitating structure-activity relationship studies. High purity and well-defined characterization ensure reproducibility in research applications.
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline structure
866349-41-9 structure
商品名:5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline
CAS番号:866349-41-9
MF:C26H23N3O
メガワット:393.480325937271
CID:6586393
PubChem ID:2136141

5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline
    • 5H-Pyrazolo[4,3-c]quinoline, 3-(3,4-dimethylphenyl)-8-methoxy-5-(phenylmethyl)-
    • 866349-41-9
    • F1603-0025
    • 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
    • AKOS001813467
    • 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline
    • インチ: 1S/C26H23N3O/c1-17-9-10-20(13-18(17)2)25-23-16-29(15-19-7-5-4-6-8-19)24-12-11-21(30-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
    • InChIKey: LHJYZSGKVCQQRU-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC=C2)C2=C(C=C(OC)C=C2)C2=NN=C(C3=CC=C(C)C(C)=C3)C2=C1

計算された属性

  • せいみつぶんしりょう: 393.184112366g/mol
  • どういたいしつりょう: 393.184112366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 39.9Ų

じっけんとくせい

  • 密度みつど: 1.18±0.1 g/cm3(Predicted)
  • ふってん: 565.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): 10.86±0.20(Predicted)

5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1603-0025-2μmol
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
866349-41-9 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F1603-0025-4mg
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
866349-41-9 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F1603-0025-1mg
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
866349-41-9 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F1603-0025-2mg
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
866349-41-9 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F1603-0025-3mg
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
866349-41-9 90%+
3mg
$63.0 2023-05-18

5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinoline 関連文献

5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo4,3-cquinolineに関する追加情報

5-Benzyl-3-(3,4-Dimethylphenyl)-8-Methoxy-5H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview

The compound with CAS No. 866349-41-9, known as 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse pharmacological properties. The pyrazolo[4,3-c]quinoline scaffold serves as a versatile platform for the design of bioactive molecules, and the substitution patterns at positions 5, 3, and 8 in this compound further enhance its potential for targeting specific biological pathways.

Recent studies have highlighted the importance of pyrazoloquinoline derivatives in drug discovery, particularly in the context of anticancer therapy. The 5-benzyl group in this compound contributes to its lipophilicity, which is crucial for permeability across biological membranes. Meanwhile, the 3-(3,4-dimethylphenyl) substituent introduces steric bulk and additional electronic effects that may influence binding affinity to target proteins. The 8-methoxy group is known to enhance solubility and stability, making this compound more amenable for pharmacological studies.

One of the most notable advancements in the study of this compound involves its anticancer activity. Researchers have demonstrated that 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline exhibits potent cytotoxic effects against various cancer cell lines. This activity is attributed to its ability to induce apoptosis through modulation of key signaling pathways such as Bcl-2 and caspase-3. Furthermore, preliminary in vivo studies suggest that this compound may inhibit tumor growth without significant toxicity to normal cells.

The synthesis of this compound has also been optimized in recent years. Traditionally, pyrazoloquinolines were synthesized via multi-step processes involving complex coupling reactions. However, modern methodologies have streamlined the synthesis by employing microwave-assisted techniques and catalytic systems. These advancements have not only improved yield but also facilitated the exploration of structural analogs with varying substituents.

In addition to its therapeutic potential, 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline has shown promise in other therapeutic areas. For instance, it has demonstrated anti-inflammatory properties by inhibiting COX enzymes and reducing cytokine production in vitro. This dual functionality underscores the versatility of pyrazoloquinolines as multi-target agents.

From a structural perspective, the pyrazolo[4,3-c]quinoline core is characterized by a fused bicyclic system comprising a pyrazole ring fused to a quinoline moiety. This arrangement creates a rigid framework that can accommodate various substituents while maintaining aromaticity and conjugation. The strategic placement of electron-donating and electron-withdrawing groups on this scaffold allows fine-tuning of electronic properties to suit specific biological targets.

Another critical aspect of this compound's research involves its pharmacokinetic profile. Studies have shown that 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline exhibits favorable absorption and distribution characteristics due to its balanced hydrophobicity and hydrophilicity. Its methoxy group also plays a role in mitigating first-pass metabolism and enhancing bioavailability.

Looking ahead, ongoing research is focused on identifying additional biological targets for this compound and exploring its potential as a lead molecule for drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials.

In conclusion,5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline represents a compelling example of how structural diversity within heterocyclic frameworks can yield compounds with significant therapeutic potential. As research continues to uncover new applications and mechanisms of action for this compound,CAS No 866349-41-9 will undoubtedly remain at the forefront of medicinal chemistry innovation.

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